

Propenyl-PEG3-Propenyl: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Propenyl-PEG3-Propenyl

Cat. No.: B1588822

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propenyl-PEG3-Propenyl, also known as Triethylene glycol diallyl ether, is a bifunctional crosslinker featuring a triethylene glycol (PEG3) core flanked by two propenyl groups. This molecule has garnered significant interest in the field of drug discovery, particularly as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length, flexibility, and chemical nature of the linker are critical determinants of the efficacy of a PROTAC, and **Propenyl-PEG3-Propenyl** offers a synthetically versatile scaffold for the optimization of these parameters.

This technical guide provides an in-depth overview of **Propenyl-PEG3-Propenyl**, including its chemical and physical properties, a detailed synthesis protocol, its application in the synthesis of PROTACs, and a summary of its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **Propenyl-PEG3-Propenyl** is presented in the table below for easy reference.

Property	Value
CAS Number	90736-68-8
Molecular Weight	230.30 g/mol
Molecular Formula	C ₁₂ H ₂₂ O ₄
Synonyms	Triethylene glycol diallyl ether
Appearance	Colorless to light yellow oil
Solubility	Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis of Propenyl-PEG3-Propenyl

The synthesis of **Propenyl-PEG3-Propenyl** is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- Triethylene glycol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Allyl bromide
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylene glycol (1.0 eq) and anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Cool the mixture back to 0 °C and add allyl bromide (2.5 eq) dropwise.
- Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by column chromatography on silica gel to yield pure **Propenyl-PEG3-Propenyl**.

Application in PROTAC Synthesis

The terminal propenyl groups of **Propenyl-PEG3-Propenyl** serve as versatile chemical handles for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand. A common strategy involves the functionalization of the propenyl groups to introduce reactive moieties suitable for coupling reactions.

Experimental Protocol: Representative PROTAC Synthesis

This protocol outlines a general strategy for the synthesis of a PROTAC using **Propenyl-PEG3-Propenyl** as the linker. The specific POI and E3 ligase ligands will vary depending on the therapeutic target.

Part 1: Functionalization of the Linker

The propenyl groups can be converted to more reactive functional groups, such as primary alcohols, via hydroboration-oxidation. These alcohols can then be further modified, for example, by conversion to alkyl halides or activation as tosylates or mesylates for subsequent nucleophilic substitution reactions.

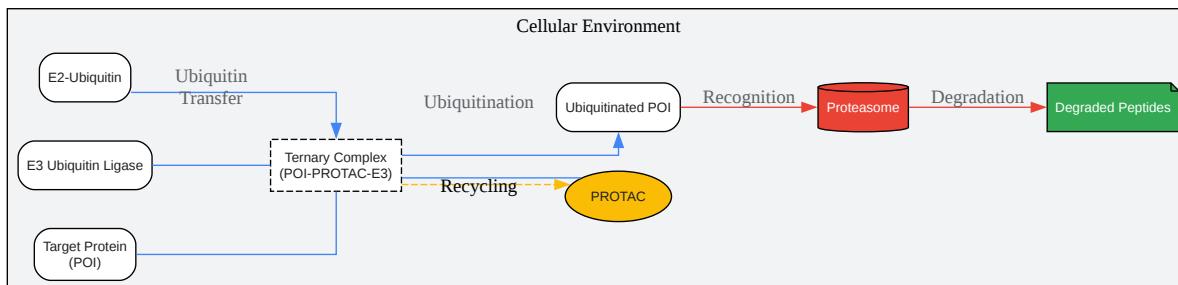
Part 2: Conjugation to POI and E3 Ligase Ligands

- First Conjugation: React the functionalized **Propenyl-PEG3-Propenyl** linker with either the POI ligand or the E3 ligase ligand. The choice of which to attach first will depend on the stability and reactivity of the respective ligands. This is typically achieved via an S_n2 reaction, where a nucleophilic group on the ligand (e.g., an amine or a phenol) displaces a leaving group on the functionalized linker.
- Purification: Purify the mono-conjugated product by column chromatography.
- Second Conjugation: React the purified mono-conjugated product with the second ligand (either the POI or E3 ligase ligand, whichever was not used in the first step) under similar reaction conditions.

- Final Purification: Purify the final PROTAC product using column chromatography or preparative HPLC to obtain the desired compound with high purity.

Signaling Pathways and Experimental Workflows

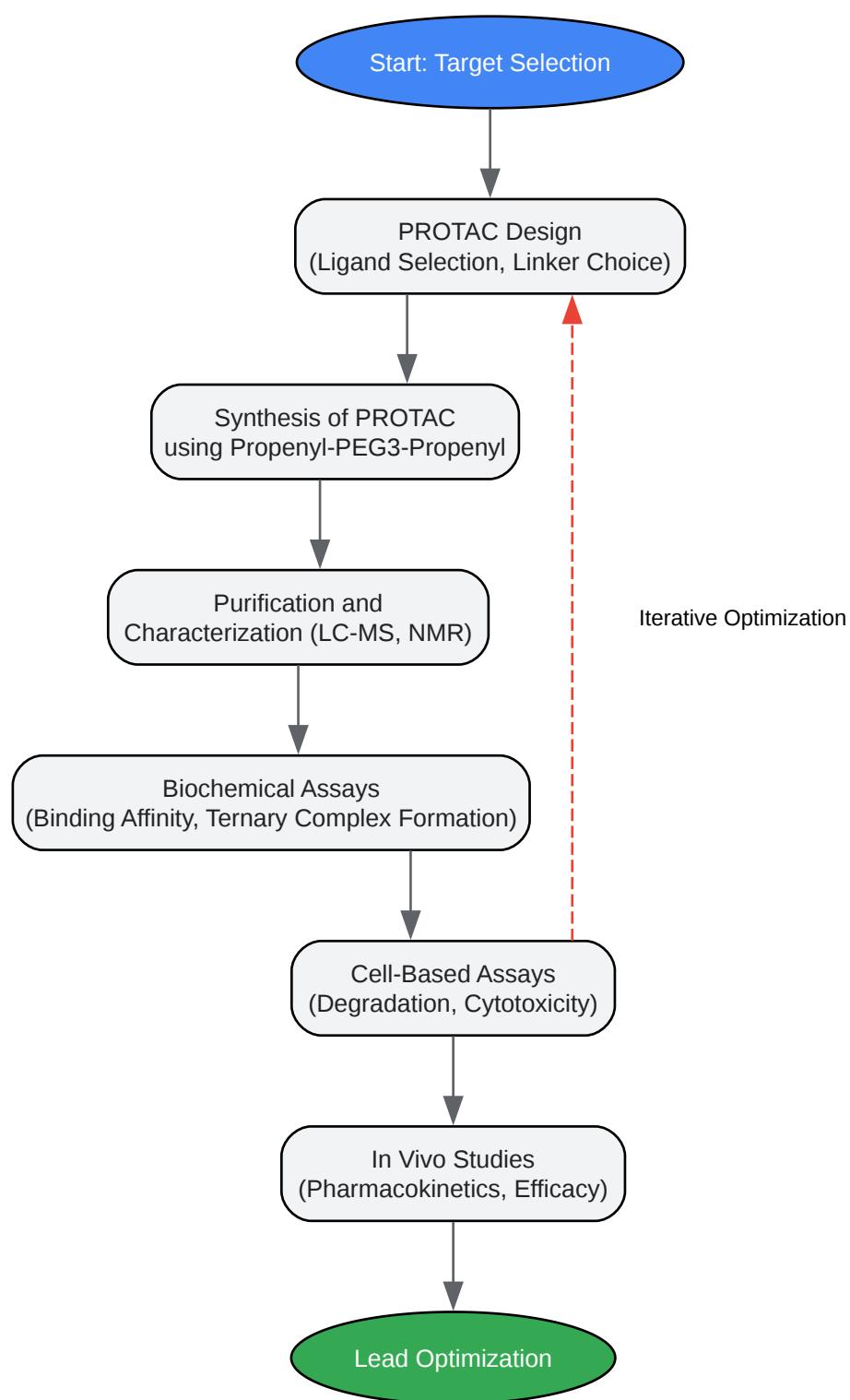
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.



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Caption: Mechanism of Action of a PROTAC Molecule.

A general workflow for the development and evaluation of a PROTAC synthesized using **Propenyl-PEG3-Propenyl** is depicted below.



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Caption: General Workflow for PROTAC Development.

Conclusion

Propenyl-PEG3-Propenyl is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, synthetic tractability, and optimal flexibility make it an attractive linker for the construction of PROTAC libraries. The ability to readily modify the terminal propenyl groups allows for the facile conjugation to a wide range of targeting ligands, enabling the rapid exploration of structure-activity relationships and the development of potent and selective protein degraders. This technical guide provides a foundational understanding of **Propenyl-PEG3-Propenyl** and its application in the exciting and rapidly evolving field of PROTAC-based therapeutics.

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